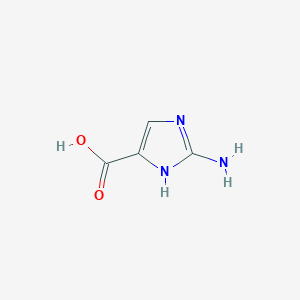
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of derivatives closely related to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid involves multiple steps, including ester condensation, cyclization, and hydrolysis, starting from diethyl oxalate and 2-pentanone, with a notable total yield of 73.26% (Heng, 2004). Another route involves the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters, to their corresponding 5-cyano esters, showcasing the versatility in the synthesis of pyrazole derivatives (Beck et al., 1988).
Molecular Structure Analysis
Structural elucidation of similar compounds through X-ray diffraction confirmed the molecular structure, offering insights into the spatial arrangement and bonding patterns, which are crucial for understanding the reactivity and interaction with biological targets (李明 et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives, including reactions with electrophiles, acyl chlorides, and isocyanates, leads to a wide range of compounds with varying functionalities. This versatility is a key aspect of its chemical properties, enabling the synthesis of compounds with potential biological activity (Tanaka et al., 1986).
Physical Properties Analysis
The physical properties, such as crystalline structure and thermal stability, of similar pyrazole derivatives have been characterized. These properties are essential for the development of materials and pharmaceutical compounds, as they influence solubility, stability, and formulation (Minga, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, highlight the potential of this compound derivatives in synthesizing a broad range of chemically and biologically relevant molecules. The exploration of these properties is crucial for expanding the applications of pyrazole derivatives in chemistry and biology (Bobko et al., 2012).
科学的研究の応用
Structural and Spectral Investigations
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, has been a subject of combined experimental and theoretical studies. It has been characterized using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. This research aids in understanding the molecular structure and electronic transitions within such compounds (Viveka et al., 2016).
Synthesis and Pharmacological Investigation
While focusing on avoiding details about drug use, dosage, and side effects, it's notable that derivatives of this compound have been synthesized and characterized for their potential in pharmacological applications. This includes the investigation of their analgesic and anti-inflammatory properties, marking their significance in medicinal chemistry (Gokulan et al., 2012).
Novel Syntheses and Conversion Processes
A novel conversion process involving 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters to cyano esters has been described, showcasing the compound's versatility in chemical synthesis. Such processes are crucial in creating precursors for various chemical agents (Beck et al., 1988).
Ligand Synthesis for Medicinal Chemistry and Catalysis
Research aimed at developing new ligands based on 1H-pyrazole carboxylic acids demonstrates the compound's role in creating polychelated ligands. These are useful in medicinal chemistry and metal complex catalysis, highlighting its utility in advanced scientific fields (Dalinger et al., 2020).
Corrosion Inhibition Properties
Pyrazole derivatives, including those related to this compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This research adds a new dimension to its applicability in industrial chemistry (Herrag et al., 2007).
Coordination Complexes in Chemistry
The synthesis and characterization of coordination complexes from pyrazole-dicarboxylate acid derivatives, including 5-methyl-1H-pyrazole-3-carboxylic acid, have been studied. These complexes are important for understanding molecular interactions in chemistry (Radi et al., 2015).
Synthesis of Diverse Molecules
An efficient approach for synthesizing novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates has been reported. This showcases the compound's role in the synthesis of diverse molecules, furthering its importance in chemical research (Pereira et al., 2017).
作用機序
Target of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets in a way that inhibits or activates certain biological processes . The specific interaction and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Based on the known biological activities of pyrazole derivatives , it can be inferred that the compound may have potential antiviral, anti-inflammatory, anticancer, and other effects at the molecular and cellular levels.
特性
IUPAC Name |
5-amino-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRCXLPKLCKSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310440 | |
| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4058-91-7 | |
| Record name | 4058-91-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















